7-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one
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Overview
Description
7-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one is a complex organic compound belonging to the dibenzoxazepine family. This compound is characterized by the presence of a sulfooxy group attached to the dibenzoxazepine core structure. Dibenzoxazepines are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the Dibenzoxazepine Core: The dibenzoxazepine core can be synthesized by reacting 2-aminophenol with 2-fluorobenzonitrile in the presence of a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).
Introduction of the Sulfooxy Group: The sulfooxy group can be introduced by reacting the dibenzoxazepine intermediate with a sulfonating agent such as chlorosulfonic acid (HSO₃Cl) or sulfur trioxide (SO₃) in the presence of a suitable solvent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the sulfooxy group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines, thiols, or alcohols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced derivatives
Substitution: Substituted derivatives with various functional groups
Scientific Research Applications
7-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Dibenz[b,f][1,4]oxazepin-11(10H)-one: Lacks the sulfooxy group but shares the core structure.
7-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one: Contains a hydroxyl group instead of a sulfooxy group.
7-Methoxydibenz[b,f][1,4]oxazepin-11(10H)-one: Contains a methoxy group instead of a sulfooxy group.
Uniqueness
7-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one is unique due to the presence of the sulfooxy group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s solubility, reactivity, and potential biological activities compared to its analogs .
Properties
IUPAC Name |
(6-oxo-5H-benzo[b][1,4]benzoxazepin-2-yl) hydrogen sulfate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO6S/c15-13-9-3-1-2-4-11(9)19-12-7-8(20-21(16,17)18)5-6-10(12)14-13/h1-7H,(H,14,15)(H,16,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAJPEDBLFSUKLQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC3=C(O2)C=C(C=C3)OS(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00858407 |
Source
|
Record name | 11-Oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-7-yl hydrogen sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00858407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88373-20-0 |
Source
|
Record name | 11-Oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-7-yl hydrogen sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00858407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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